5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide
Description
5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide is a chemical compound with the molecular formula C13H15BrClNO2. It is a derivative of benzamide, featuring bromine and chlorine substituents on the benzene ring, and an oxolan-2-yl group attached to the nitrogen atom of the amide.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO2/c1-8(12-3-2-6-18-12)16-13(17)10-7-9(14)4-5-11(10)15/h4-5,7-8,12H,2-3,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHSUQFDUKSTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid.
Amide Formation: The carboxylic acid group of 5-bromo-2-chlorobenzoic acid is converted to an amide by reacting with 1-(oxolan-2-yl)ethylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxolan-2-yl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine or chlorine atoms.
Oxidation: Oxidized derivatives of the oxolan-2-yl group.
Reduction: Reduced derivatives of the oxolan-2-yl group.
Hydrolysis: 5-bromo-2-chlorobenzoic acid and 1-(oxolan-2-yl)ethylamine.
Scientific Research Applications
5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the benzene ring can participate in halogen bonding, while the amide group can form hydrogen bonds with target proteins. The oxolan-2-yl group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-ethylbenzamide: Similar structure but lacks the oxolan-2-yl group.
5-bromo-2-chloro-N-isopropylbenzamide: Similar structure but has an isopropyl group instead of the oxolan-2-yl group.
5-bromo-2-chloro-N-methylbenzamide: Similar structure but has a methyl group instead of the oxolan-2-yl group
Uniqueness
5-bromo-2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide is unique due to the presence of the oxolan-2-yl group, which can enhance its solubility and bioavailability compared to other similar compounds. This structural feature may also influence its interaction with molecular targets, potentially leading to different biological activities and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
